molecular formula C21H27N3O2 B367412 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide CAS No. 56767-36-3

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide

Cat. No.: B367412
CAS No.: 56767-36-3
M. Wt: 353.5g/mol
InChI Key: XEPPXAANOANJKW-UHFFFAOYSA-N
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Description

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the piperazine ring in the structure contributes to its pharmacological properties, making it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where increased acetylcholine levels are desired, such as in Alzheimer’s disease.

Comparison with Similar Compounds

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

CAS No.

56767-36-3

Molecular Formula

C21H27N3O2

Molecular Weight

353.5g/mol

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C21H27N3O2/c1-17-7-9-18(10-8-17)22-21(25)11-12-23-13-15-24(16-14-23)19-5-3-4-6-20(19)26-2/h3-10H,11-16H2,1-2H3,(H,22,25)

InChI Key

XEPPXAANOANJKW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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